Molecular Weight and Predicted Lipophilicity Differentiation vs. C5-Phenyl Analog
The target compound (MW 357.3 g/mol) carries a cyclohexyl group at C5, whereas the closest comparable compound, 3-[(3,4-dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine, bears a planar phenyl ring at this position (MW 351.3 g/mol, C15H12Cl2N4S) . Computed logP for the phenyl analog is approximately 2.89–3.03 [1]. The cyclohexyl group, being fully sp3-hybridized and more flexible, is predicted to increase logP by approximately 0.3–0.8 log units relative to the phenyl analog (class-level inference based on standard fragment-based logP contributions), enhancing membrane permeability but also potentially reducing aqueous solubility. This difference is critical for applications where passive diffusion across lipid bilayers governs compound performance.
| Evidence Dimension | Molecular weight and predicted logP shift |
|---|---|
| Target Compound Data | MW = 357.3 g/mol; predicted ΔlogP (cyclohexyl vs. phenyl) ≈ +0.3 to +0.8 (fragment-based estimate) |
| Comparator Or Baseline | 3-[(3,4-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine: MW = 351.3 g/mol; computed logP ≈ 2.89–3.03 |
| Quantified Difference | ΔMW = +6.0 g/mol; estimated ΔlogP ≈ +0.3 to +0.8 |
| Conditions | MW measured from molecular formula; logP estimates from computational models (fragment-based and SlogP, respectively) |
Why This Matters
The higher lipophilicity of the cyclohexyl analog predicts superior membrane permeability relative to the C5-phenyl comparator, which is relevant for cellular uptake in intracellular target engagement studies.
- [1] MMsINC Database. (n.d.). Predicted SlogP = 2.89 for C15H12Cl2N4S structural analog. Molecular Weight: 345.47 g/mol (related compound). View Source
